N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Overview
Description
N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrimidine ring and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide typically involves a multi-step process. One common method includes the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide, resulting in the formation of N-(4-butoxyphenyl)acetamide . This intermediate can then be further reacted with pyrimidine-2-thiol under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in SN1 and SN2 reactions, where nucleophiles attack the electrophilic centers.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides and sulfones, and reduction to yield thiols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Scientific Research Applications
N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Shares the butoxyphenyl group but lacks the pyrimidine ring.
2-(4-butoxyphenyl)-N-hydroxyacetamide: Similar structure but with a hydroxyacetamide group.
Uniqueness
N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide is unique due to its combination of a pyrimidine ring and a butoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-3-11-21-14-7-5-13(6-8-14)19-15(20)12-22-16-17-9-4-10-18-16/h4-10H,2-3,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJWGYNFUWQEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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